4-Nitrobenzene-1,2-diamine sulfate
Overview
Description
4-Nitrobenzene-1,2-diamine sulfate is a chemical compound with the molecular formula C6H9N3O6S. It is a sulfuric acid compound with 4-nitro-1,2-benzenediamine in a 1:1 ratio. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical development .
Mechanism of Action
Target of Action
The primary target of 4-Nitrobenzene-1,2-diamine sulfate is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This makes the benzene ring especially stable and it wants to be retained during reactions .
Mode of Action
The mode of action of this compound involves a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathway affected by this compound is the electrophilic aromatic substitution pathway . This pathway maintains the aromaticity of the benzene ring during the reaction . The downstream effects of this pathway involve the formation of a substituted benzene ring .
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution pathway, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . A proton is then removed from this intermediate, yielding the substituted benzene ring .
Biochemical Analysis
Biochemical Properties
4-Nitrobenzene-1,2-diamine sulfate plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with DNA, influencing its structure and function . The compound also interacts with urease, an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia . These interactions are primarily based on the compound’s ability to form hydrogen bonds and electrostatic interactions with the active sites of these biomolecules.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to alter the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it affects cellular metabolism by inhibiting certain metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
The molecular mechanism of this compound involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds to the active sites of enzymes, inhibiting their activity and thereby altering metabolic pathways . Additionally, it can activate certain signaling pathways by binding to specific receptors on the cell surface .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has minimal effects on cellular function. At higher doses, it can cause significant changes, including toxicity and adverse effects . Threshold effects have been observed, where a certain dosage level leads to a marked increase in the compound’s impact on cellular processes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound is metabolized by certain liver enzymes, leading to the formation of reactive intermediates that can affect cellular function . Additionally, it can alter the levels of key metabolites, impacting overall metabolic activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . It can accumulate in certain tissues, leading to localized effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it can localize to the nucleus, where it interacts with DNA and influences gene expression . Additionally, it can be found in the cytoplasm, where it affects metabolic enzymes and signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitrobenzene-1,2-diamine sulfate typically involves the nitration of benzene followed by the introduction of amine groups. One common method involves the use of natural zeolite and sulfated natural zeolite catalysts in a batch microwave reactor. The natural zeolite is treated with sulfuric acid to enhance its acidity, which facilitates the nitration reaction of benzene .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration processes using concentrated nitric acid as the nitration agent and concentrated sulfuric acid as the catalyst. This method is favored for its high conversion efficiency and catalytic activity .
Chemical Reactions Analysis
Types of Reactions
4-Nitrobenzene-1,2-diamine sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitro derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are commonly used.
Substitution: Nucleophiles such as alkoxides and amines are used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
4-Nitrobenzene-1,2-diamine sulfate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: Explored for its hypoglycemic effects in various animal models.
Industry: Utilized in the production of pharmaceuticals, pigments, and agrochemicals
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzene-1,2-diamine: A closely related compound with similar chemical properties.
2-Nitrobenzene-1,4-diamine: Another nitrobenzene derivative with different substitution patterns.
1,3-Dinitrobenzene: A compound with two nitro groups, showing different reactivity.
Uniqueness
4-Nitrobenzene-1,2-diamine sulfate is unique due to its specific substitution pattern and the presence of a sulfate group, which enhances its solubility and reactivity in various chemical reactions .
Properties
IUPAC Name |
4-nitrobenzene-1,2-diamine;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2.H2O4S/c7-5-2-1-4(9(10)11)3-6(5)8;1-5(2,3)4/h1-3H,7-8H2;(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCYNLSMOXUCGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50887308 | |
Record name | 1,2-Benzenediamine, 4-nitro-, sulfate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50887308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68239-82-7 | |
Record name | 1,2-Benzenediamine, 4-nitro-, sulfate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68239-82-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitro-1,2-benzenediamine sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068239827 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Benzenediamine, 4-nitro-, sulfate (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2-Benzenediamine, 4-nitro-, sulfate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50887308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-nitrobenzene-1,2-diammonium sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.141 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-NITRO-O-PHENYLENEDIAMINE SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1E2M78P4W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4-NITRO-1,2-BENZENEDIAMINE SULFATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6235 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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